8-iso Prostaglandin F2alpha-d4
Overview
Description
8-iso Prostaglandin F2alpha-d4 is a stable isotope-labeled analog of 8-iso Prostaglandin F2alpha, a biomarker of lipid peroxidation and oxidative stress. This compound contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, making it useful as an internal standard for quantification by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
The primary target of 8-iso Prostaglandin F2alpha-d4 is the Prostaglandin F2α receptor (FP), which is a G protein-coupled receptor . This receptor is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
This compound, an isoprostane, is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . It acts as a weak TP receptor agonist in vascular smooth muscle . Conversely, it inhibits platelet aggregation induced by certain compounds .
Biochemical Pathways
This compound is part of the isoprostane pathway, which is a result of the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . This pathway significantly disrupts biological membranes, leading to the release of this compound and its subsequent metabolism and excretion .
Pharmacokinetics
This compound circulates in human plasma in two distinct forms - esterified in LDL phospholipids and as the free acid . The ratio of these two forms is approximately 2:1, with a total plasma this compound level of about 150 pg/ml in normal volunteers . In normal human urine, this compound levels are about 180-200 pg/mg of creatinine .
Result of Action
The action of this compound is associated with various physiological and pathological conditions. For instance, it has been found in significantly increased amounts in patients with endometriosis, suggesting a potential causative link in endometriosis-associated oxidative stress . Moreover, it has been associated with increased levels of fasting blood glucose and intra-abdominal fat, indicating that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Action Environment
The action of this compound is influenced by various environmental factors. For example, oxidative stress levels, represented by this compound, can be affected by blood glucose levels and the presence of intra-abdominal fat . This suggests that conditions such as high blood glucose and abdominal obesity can enhance the oxidative stress in the body, thereby influencing the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-iso Prostaglandin F2alpha-d4 is synthesized through the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . The preparation involves the incorporation of deuterium atoms into the molecule, which can be achieved through specific deuterium exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as isotope dilution and mass spectrometry for purification and quantification . The process ensures high purity and consistency, which is crucial for its application as an internal standard in analytical methods.
Chemical Reactions Analysis
Types of Reactions
8-iso Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols or alkanes.
Scientific Research Applications
8-iso Prostaglandin F2alpha-d4 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
8-iso Prostaglandin F2alpha: The non-labeled analog of 8-iso Prostaglandin F2alpha-d4, used as a biomarker for oxidative stress.
8-epi Prostaglandin F2alpha: Another isomer of 8-iso Prostaglandin F2alpha, also used as a biomarker for oxidative stress.
15-F2t-Isoprostane: A related compound produced through the non-enzymatic peroxidation of arachidonic acid.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantification in analytical methods. This feature makes it an invaluable tool in scientific research and industrial applications where accurate measurement of oxidative stress biomarkers is essential .
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-FLRLWOSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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